molecular formula C15H7ClF3NO3 B8321857 6-chloro-4-[2-(2-furyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

6-chloro-4-[2-(2-furyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Cat. No.: B8321857
M. Wt: 341.67 g/mol
InChI Key: RNTLPSPDXMIJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-[2-(2-furyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one is a useful research compound. Its molecular formula is C15H7ClF3NO3 and its molecular weight is 341.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H7ClF3NO3

Molecular Weight

341.67 g/mol

IUPAC Name

6-chloro-4-[2-(furan-2-yl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C15H7ClF3NO3/c16-9-3-4-12-11(8-9)14(15(17,18)19,23-13(21)20-12)6-5-10-2-1-7-22-10/h1-4,7-8H,(H,20,21)

InChI Key

RNTLPSPDXMIJMC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5.9 g (25 mmoles) of 1,1-dibromo-2-(furan-2-yl)ethylene in 124 mL of anhydrous THF at -20° was added dropwise 31.0 mL of 1.6M n-butyllithium in hexanes (50 mmoles). This solution was allowed to warm to ambient temperature over a period of 30 min, after which time it was cooled to -50°. 4,6-Dichloro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (2.65 g, 9.27 mmoles) was added in one portion, and the resulting solution was allowed to warm to -35° over 40 min. The reaction was quenched by the addition of aqueous ammonium chloride, and this mixture was poured onto water and extracted twice with ethyl acetate. The combined extracts were washed with brine, dried over sodium sulfate, and evaporated. The crude product was purified by column chromatography on silica gel (elution with 15% and 30% ethyl acetate in hexanes) affording 3.5 g of a solid which was recrystallized from ethyl acetate/hexanes to afford 3.03 g (95.7%) of the title compound.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
124 mL
Type
solvent
Reaction Step One
Name
4,6-Dichloro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
Quantity
2.65 g
Type
reactant
Reaction Step Two

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